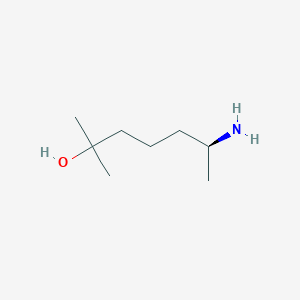
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde is an organic compound with the molecular formula C19H10O3. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features both aldehyde and ketone functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 5,12-dihydrotetracene-2-carbaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5,12-Dioxo-6,11-diphenyl-5,12-dihydrotetracene-2-carbaldehyde
- 5,12-Dioxotetracene-2-carbaldehyde
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
144453-51-0 |
|---|---|
Fórmula molecular |
C19H10O3 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
5,12-dioxotetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H10O3/c20-10-11-5-6-14-15(7-11)19(22)17-9-13-4-2-1-3-12(13)8-16(17)18(14)21/h1-10H |
Clave InChI |
JPVHZLVXADGFRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C3=O)C=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
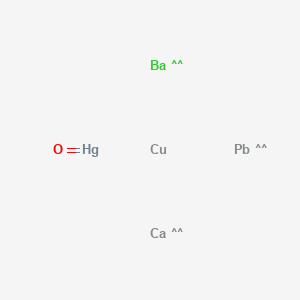
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

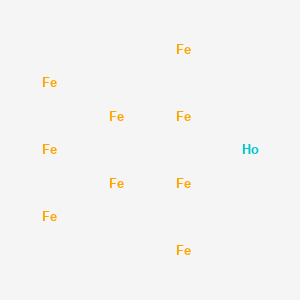
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

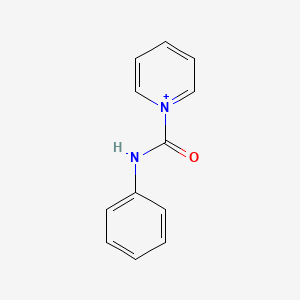
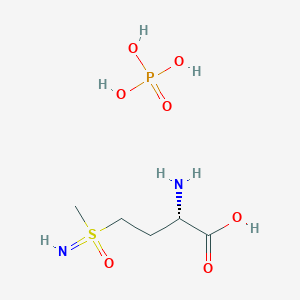
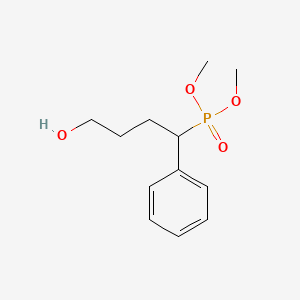
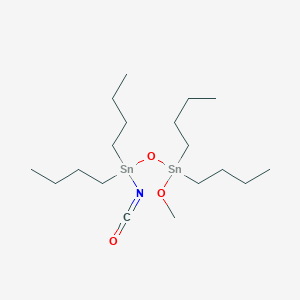
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)
